molecular formula C18H19F3N4O2 B2569503 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775453-37-6

4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2569503
CAS No.: 1775453-37-6
M. Wt: 380.371
InChI Key: XYJGUCSMUJUOCN-UHFFFAOYSA-N
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Description

4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. It features a piperazine core substituted with a (3-methylphenoxy)acetyl group and a 6-(trifluoromethyl)pyrimidine ring. The piperazine scaffold is a well-established privileged structure in drug design, frequently employed to improve solubility and facilitate molecular interactions with biological targets . The inclusion of the trifluoromethyl group on the pyrimidine ring is a common strategy in lead optimization; this highly electronegative moiety can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity . The (3-methylphenoxy)acetyl side chain provides a potential vector for modulating the compound's overall topology and intermolecular interactions. While the specific biological profile of this compound requires further investigation, its molecular architecture suggests potential as a key intermediate or building block in developing novel therapeutic agents. Researchers can leverage this compound as a core scaffold for probing protein-protein interactions or for structure-activity relationship (SAR) studies, particularly in oncology, inflammatory diseases, and central nervous system (CNS) disorders, where similar heterocyclic compounds have shown promise . It is exclusively intended for research applications in a controlled laboratory environment. This product is NOT intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-13-3-2-4-14(9-13)27-11-17(26)25-7-5-24(6-8-25)16-10-15(18(19,20)21)22-12-23-16/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJGUCSMUJUOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable halogenated precursor.

    Coupling with 3-Methylphenoxyacetyl Moiety: The final step involves coupling the piperazine derivative with 3-methylphenoxyacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with biological targets.

  • Anticancer Activity : Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit anticancer properties. For instance, compounds similar to 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine have been tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Results indicated significant cytotoxic effects at micromolar concentrations, although less potent than established chemotherapeutics like doxorubicin .

Agrochemicals

The compound's structural features also lend themselves to applications in agriculture, particularly as insecticides and fungicides.

  • Insecticidal Properties : Research has identified trifluoromethyl pyrimidine derivatives as effective against agricultural pests. In bioassays, certain derivatives demonstrated lower lethal concentrations compared to conventional insecticides, indicating potential for use in pest management strategies .

Antifungal Activity

Trifluoromethyl pyrimidines have been shown to possess antifungal properties.

  • Bioactivity Studies : The antifungal efficacy of related compounds was evaluated against several fungal strains, revealing moderate activity that could be harnessed for agricultural fungicides .

Case Study 1: Anticancer Activity Assessment

A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives, including the target compound. These derivatives were subjected to in vitro testing against various cancer cell lines. The findings indicated that while some compounds exhibited promising anticancer activity, further optimization was necessary to enhance their efficacy and reduce toxicity .

Case Study 2: Insecticidal Evaluation

Another research effort evaluated the insecticidal properties of trifluoromethyl pyrimidine derivatives through field trials. The results highlighted that specific formulations significantly reduced pest populations while being less harmful to beneficial insects compared to traditional insecticides .

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a pyrimidine core with analogs but differs in substituents and peripheral functional groups. Below is a comparative analysis of key structural features and inferred properties:

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Weight Key Substituents Functional Groups Potential Biological Implications
Target: 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine ~439.4 g/mol* - Trifluoromethyl (position 6)
- Piperazine-(3-methylphenoxy)acetyl (position 4)
Acetyl, trifluoromethyl, piperazine Enhanced metabolic stability, lipophilicity
4-(4-Ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine Not provided - 4-Ethylphenoxy (pyrimidine)
- Piperidine-linked 3-methylphenylpiperazine
Piperidine, ethylphenoxy, carbonyl Increased steric bulk may reduce membrane permeability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine ~477.3 g/mol - Thienopyrimidine core
- 3,4-Dichlorophenylpiperazine
- 4-Fluorophenyl
Dichlorophenyl, fluorophenyl, thieno Electronegative groups may improve target binding but increase toxicity risk
4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 438.9 g/mol - Cyclopentanecarbonyl with 4-chlorophenyl
- Trifluoromethyl (position 6)
Cyclopentane, chlorophenyl, carbonyl Steric hindrance from cyclopentane may alter receptor interaction
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Not provided - Cyclopropyl (position 4)
- Piperazine (position 2)
Cyclopropyl, piperazine Compact cyclopropyl may enhance metabolic stability

*Calculated based on similar analogs.

Functional Group Analysis

  • Trifluoromethyl (CF₃): Present in the target compound and BJ05052 , this group improves resistance to oxidative metabolism and increases lipophilicity, favoring blood-brain barrier penetration.
  • Piperazine Modifications: The target compound’s (3-methylphenoxy)acetyl group introduces aromaticity and moderate polarity, balancing solubility and membrane permeability.
  • Core Heterocycles: Thieno[2,3-d]pyrimidine ( ) replaces pyrimidine, altering electronic distribution and binding kinetics. Triazole-containing analogs (e.g., BJ05054 ) introduce hydrogen-bonding capacity, which may improve target engagement.

Pharmacokinetic and Physicochemical Inferences

  • Solubility: The acetyl group in the target compound may improve aqueous solubility compared to ethylphenoxy ( ) or cyclopentanecarbonyl (BJ05052 ) derivatives.
  • Metabolic Stability: The trifluoromethyl group and lack of ester or sulfonyl groups (cf. BJ05054’s benzenesulfonyl ) suggest slower hepatic clearance.
  • Steric Effects: Bulky substituents like cyclopentane (BJ05052 ) or piperidine ( ) may hinder binding to flat active sites (e.g., ATP pockets in kinases).

Biological Activity

The compound 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a derivative of pyrimidine and piperazine, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19F3N4O\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_4\text{O}

This indicates a molecular weight of approximately 368.35 g/mol. The presence of trifluoromethyl and piperazine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to This compound often act on specific receptors or enzymes:

  • Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Receptor Modulation : This compound may interact with G-protein coupled receptors (GPCRs), particularly chemokine receptors, influencing leukocyte trafficking and inflammatory responses .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Antidiabetic Activity : Similar piperazine derivatives have been noted for their ability to modulate glucose metabolism, potentially serving as DPP-4 inhibitors .
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits by modulating neurotransmitter levels in the brain .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of acetylcholinesterase with an IC50 value of 0.6 µM at 48 hours .
Study 2Evaluated the anti-inflammatory effects through modulation of chemokine receptor activity, showing reduced leukocyte migration in animal models .
Study 3Investigated the potential for glucose-lowering effects in diabetic models, indicating improved glycemic control .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that derivatives similar to This compound exhibit low toxicity in repeated-dose studies in animal models, although further extensive evaluations are required to confirm these findings.

Q & A

Basic: What are the common synthetic routes for preparing 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core. For example, 6-(trifluoromethyl)pyrimidine derivatives are synthesized via nucleophilic substitution or cyclocondensation reactions.
  • Step 2: Introduction of the piperazine ring. Piperazine is often coupled to the pyrimidine core using Buchwald–Hartwig amination or nucleophilic aromatic substitution under anhydrous conditions (e.g., THF or DMF) .
  • Step 3: Functionalization of piperazine. The (3-methylphenoxy)acetyl group is introduced via acylation, typically using activated esters (e.g., acetyl chloride derivatives) in the presence of a base like triethylamine .
    Key Considerations: Monitor reaction progress with TLC or LC-MS. Purification often requires column chromatography or preparative HPLC .

Advanced: How can researchers optimize reaction yields for the acylation step of the piperazine moiety?

Methodological Answer:
Yield optimization hinges on:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, while dichloromethane minimizes side reactions.
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
  • Stoichiometry: A 1.2–1.5 molar excess of the acylating agent ensures complete reaction.
  • Temperature Control: Reactions are often conducted at 0°C to room temperature to avoid thermal degradation of the trifluoromethyl group .
    Data Analysis Tip: Compare yields via quantitative NMR or HPLC-UV to identify bottlenecks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–8.5 ppm) and piperazine/acetamide protons (δ 2.5–4.0 ppm).
    • ¹³C NMR: Confirms the trifluoromethyl group (δ ~120 ppm, q, J = 270 Hz) and carbonyl signals (δ ~170 ppm) .
  • LC-MS/HPLC: Validates purity (>95%) and molecular ion ([M+H]⁺) mass accuracy.
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers address discrepancies in biological activity data across similar piperazine-pyrimidine analogs?

Methodological Answer:
Contradictions often arise from:

  • Physicochemical Variability: Differences in lipophilicity (logP) due to substituents like trifluoromethyl or phenoxy groups. Use HPLC-derived logP measurements to correlate with activity .
  • Metabolic Stability: The trifluoromethyl group enhances metabolic resistance, but the acetyl-phenoxy moiety may undergo esterase cleavage. Test stability in liver microsomes .
  • Off-Target Interactions: Screen against related receptors (e.g., dopamine D3 or serotonin receptors) via radioligand binding assays to rule out promiscuity .
    Experimental Design: Use isogenic cell lines to isolate target-specific effects.

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water due to the trifluoromethyl group. Use DMSO for stock solutions (≤10 mM). Add co-solvents like PEG-400 for in vivo studies .
  • Stability:
    • pH Sensitivity: Stable at pH 4–7.4 but degrades under strong acidic/basic conditions.
    • Light Sensitivity: Protect from UV light to prevent decomposition of the pyrimidine ring .
      Storage Recommendations: Store at –20°C under argon to prevent oxidation.

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., kinases or GPCRs). Focus on piperazine’s conformational flexibility .
  • QSAR Models: Train models using descriptors like molar refractivity, H-bond donors/acceptors, and topological polar surface area (TPSA) .
  • MD Simulations: Analyze stability of the (3-methylphenoxy)acetyl group in solvent to optimize pharmacokinetics .
    Validation: Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays.

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Medicinal Chemistry: Probe for kinase inhibitors or GPCR modulators due to the pyrimidine-piperazine scaffold .
  • Chemical Biology: Label with fluorophores (e.g., BODIPY) for cellular imaging studies targeting nucleic acid interactions .
  • Material Science: Study its thermal stability (TGA/DSC) for potential use in organic electronics .

Advanced: How to troubleshoot byproduct formation during the final coupling step?

Methodological Answer:
Common byproducts include:

  • Di-acylated Piperazine: Mitigate by reducing acylating agent equivalents or using bulkier bases (e.g., DIPEA) to sterically hinder over-reaction .
  • Pyrimidine Ring Opening: Occurs under strong acidic conditions. Use milder acids (e.g., acetic acid) or buffer the reaction .
    Analytical Strategy: Isolate byproducts via prep-HPLC and characterize with HRMS/MS to identify structural motifs .

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